
O,O'-Dimethylmagnoflorine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O’-Dimethylmagnoflorine: is a quaternary aporphine alkaloid. It is a derivative of magnoflorine, which is widely distributed within several botanical families such as Berberidaceae, Magnoliaceae, Papaveraceae, and Menispermaceae . This compound has garnered interest due to its potential pharmacological properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O,O’-Dimethylmagnoflorine typically involves the methylation of magnoflorine. One common method includes treating magnoflorine with methyl iodide in the presence of a base such as sodium methoxide . The reaction conditions usually involve refluxing the mixture to ensure complete methylation.
Industrial Production Methods: Industrial production of O,O’-Dimethylmagnoflorine may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions: O,O’-Dimethylmagnoflorine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups may be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a suitable solvent like acetone.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced aporphine derivatives.
Substitution: Formation of substituted aporphine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other complex alkaloids.
Biology: Investigated for its role in plant defense mechanisms.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of O,O’-Dimethylmagnoflorine involves its interaction with various molecular targets and pathways. It is known to interact with central nervous system receptors, including serotonin and dopamine receptors . This interaction can modulate neurotransmitter release and receptor activity, leading to its observed pharmacological effects.
Comparaison Avec Des Composés Similaires
Magnoflorine: The parent compound, widely studied for its pharmacological properties.
Laurifoline: Another quaternary aporphine alkaloid with similar structural features.
Nuciferine: An aporphine alkaloid with comparable biological activities.
Uniqueness: O,O’-Dimethylmagnoflorine is unique due to its specific methylation pattern, which can influence its pharmacokinetics and pharmacodynamics. This methylation can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
Propriétés
Numéro CAS |
51827-27-1 |
|---|---|
Formule moléculaire |
C22H28NO4+ |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
(6aS)-1,2,10,11-tetramethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
InChI |
InChI=1S/C22H28NO4/c1-23(2)10-9-14-12-17(25-4)22(27-6)20-18(14)15(23)11-13-7-8-16(24-3)21(26-5)19(13)20/h7-8,12,15H,9-11H2,1-6H3/q+1/t15-/m0/s1 |
Clé InChI |
VIXJOADGRAEDNE-HNNXBMFYSA-N |
SMILES isomérique |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC)OC)C |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


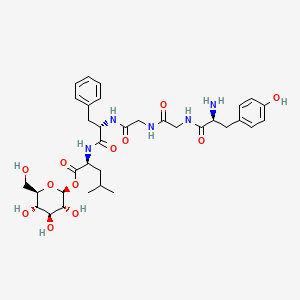


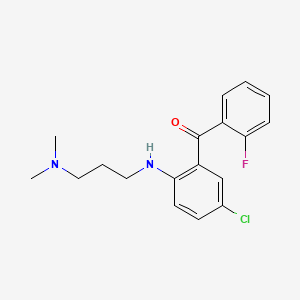
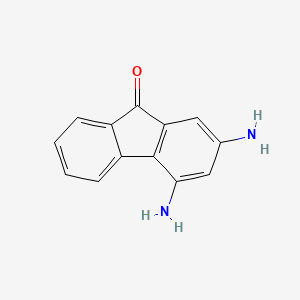

![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
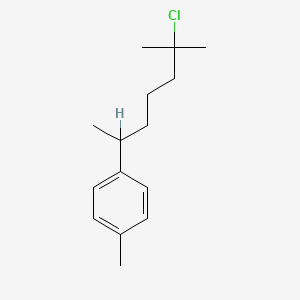

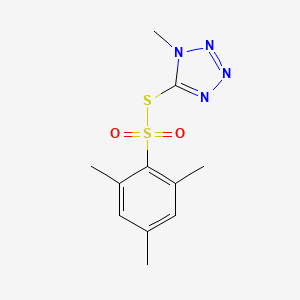


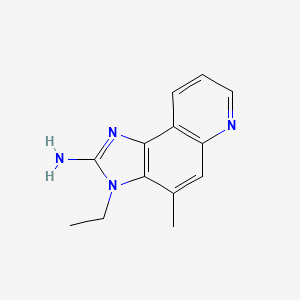
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
